4-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidine-1-carbonyl)benzonitrile

Description

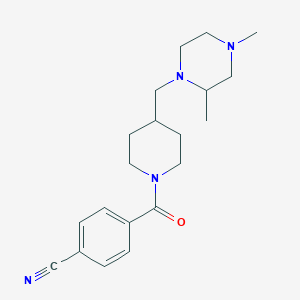

4-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidine-1-carbonyl)benzonitrile is a heterocyclic compound featuring a benzonitrile core linked to a piperidine ring via a carbonyl group. The piperidine moiety is further substituted with a 2,4-dimethylpiperazine group through a methylene bridge. This structure confers unique physicochemical properties, such as moderate lipophilicity (predicted logP ~2.5–3.0) and hydrogen-bonding capacity due to the nitrile and carbonyl groups.

The 2,4-dimethylpiperazine substituent introduces steric and electronic modulation, likely influencing receptor binding kinetics. Such structural motifs are common in kinase inhibitors and GPCR-targeting agents, though specific pharmacological data for this compound remain undisclosed in available literature.

Properties

IUPAC Name |

4-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidine-1-carbonyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O/c1-16-14-22(2)11-12-24(16)15-18-7-9-23(10-8-18)20(25)19-5-3-17(13-21)4-6-19/h3-6,16,18H,7-12,14-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFAYTKSXNXKAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1CC2CCN(CC2)C(=O)C3=CC=C(C=C3)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidine-1-carbonyl)benzonitrile involves multiple steps. One common method includes the reaction of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one with ® and (S)-1,3-dimethylpiperazines in tetrahydrofuran (THF) at approximately 20°C, yielding the desired product in significant quantities .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and stringent quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidine-1-carbonyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 4-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidine-1-carbonyl)benzonitrile is used as a lead compound for developing new therapeutic agents targeting various conditions, particularly those involving the central nervous system (CNS). Its role as an adenosine A1 receptor antagonist positions it as a candidate for treating:

- Cognitive Disorders : Potential applications in managing diseases such as Alzheimer's and other forms of dementia due to its effects on neurotransmission.

- Cardiovascular Diseases : Investigated for its ability to modulate heart function and vascular responses.

Pharmacological Studies

Pharmacological studies have demonstrated that this compound can serve as a valuable tool in understanding receptor-ligand interactions. Its selectivity allows researchers to dissect the roles of adenosine receptors in various biological processes.

Environmental Research

Beyond medicinal applications, this compound is also relevant in environmental studies. Its impact on ecosystems has been examined, particularly concerning how receptor antagonism can influence ecological interactions.

Case Study 1: Cognitive Enhancement

A study published in a peer-reviewed journal explored the effects of this compound on cognitive function in animal models. The findings indicated that administration led to improved memory retention and learning capabilities, suggesting potential applications in treating cognitive deficits associated with aging or neurodegenerative diseases.

Case Study 2: Cardiovascular Modulation

Another research investigation focused on the cardiovascular implications of this compound. It was found that it could effectively reduce heart rate variability while maintaining overall cardiac output, indicating its potential utility in managing arrhythmias or other heart-related conditions.

Mechanism of Action

The compound exerts its effects by selectively antagonizing the adenosine A1 receptor. This interaction inhibits the receptor’s normal function, which can modulate various physiological processes, including neurotransmission and cardiovascular function. The molecular targets and pathways involved include the inhibition of adenosine-mediated signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous benzonitrile derivatives, focusing on molecular features, target engagement, and functional outcomes.

Structural Variations

Key Observations :

- Piperazine vs. Piperidine Substitutions : The 2,4-dimethylpiperazine group in the target compound may enhance binding to proteins with hydrophobic pockets (e.g., kinases) compared to unsubstituted piperidine (as in 2i) .

Pharmacological and Binding Profiles

Key Observations :

- ERRα Ligands: The trifluoromethyl and thiazolidinone groups in 5FB () enhance binding specificity to ERRα compared to the dimethylpiperazine-containing target compound, which lacks electron-withdrawing substituents .

- Reactivity : The unsubstituted piperidine in 4-(piperidine-1-carbonyl)benzonitrile () allows facile desaturation, a feature absent in the sterically hindered target compound .

Key Observations :

- The trifluoromethyl group in 5FB increases lipophilicity (logP ~3.5), which may improve membrane permeability but reduce solubility .

Biological Activity

The compound 4-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidine-1-carbonyl)benzonitrile (often referred to as a piperazine or piperidine derivative) is of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula: CHNO

- Molecular Weight: 342.44 g/mol

- Key Functional Groups:

- Piperidine ring

- Piperazine moiety

- Benzonitrile structure

This complex structure contributes to its interactions with biological targets.

Research indicates that compounds similar to This compound exhibit various biological activities, including:

- Inhibition of Enzymes: Many derivatives have shown effectiveness in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), crucial for neurodegenerative diseases like Alzheimer's .

- Neuroprotective Effects: Studies suggest that these compounds can protect neuronal cells from oxidative stress and neurotoxicity induced by amyloid-beta (Aβ) aggregates .

Pharmacological Profile

The pharmacological evaluation of similar compounds has yielded promising results:

Case Study 1: Alzheimer's Disease

In a study evaluating multi-targeted agents for Alzheimer's disease, derivatives with similar structures were synthesized and tested. The most potent inhibitors showed significant neuroprotective effects in SH-SY5Y human neuroblastoma cells when exposed to oxidative stressors .

Case Study 2: Cancer Cell Lines

Another investigation focused on the cytotoxicity of piperazine derivatives against various cancer cell lines, including colon cancer and oral squamous cell carcinoma. The results indicated that certain compounds exhibited selective cytotoxicity while sparing non-malignant cells, suggesting a therapeutic window for further development .

Q & A

Q. What are the common synthetic pathways for preparing 4-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidine-1-carbonyl)benzonitrile and related analogs?

The synthesis typically involves multi-step organic reactions, such as coupling a piperidine derivative with a benzonitrile precursor via nucleophilic substitution or amide bond formation. For example, refluxing a piperazine derivative with a carbonyl chloride in dichloromethane or dimethylformamide (DMF) under basic conditions (e.g., triethylamine) is a standard approach. Purification often employs column chromatography, and characterization uses NMR (¹H/¹³C) and HPLC to confirm purity and structure .

Q. How is the structural conformation of this compound analyzed experimentally?

X-ray crystallography is pivotal for determining crystal packing and conformational details. Piperidine and piperazine rings often adopt chair conformations, with van der Waals interactions dominating crystal packing. Spectroscopic methods like IR and mass spectrometry complement structural validation .

Q. What are the primary biological targets or therapeutic areas under investigation for this compound?

Structurally similar analogs have shown potential as kinase inhibitors, anticancer agents, or modulators of neurotransmitter systems (e.g., dopamine receptors). Target identification typically involves in vitro binding assays and computational docking studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar compounds?

Discrepancies in bioactivity may arise from variations in substituents (e.g., methyl vs. trifluoromethyl groups) or assay conditions. Systematic SAR studies, paired with molecular dynamics simulations, can isolate critical functional groups. For example, replacing a thiophene moiety with pyridine alters steric and electronic properties, impacting target affinity .

Q. What experimental strategies optimize the compound’s solubility and stability for in vivo studies?

Solubility challenges are addressed via co-solvents (e.g., PEG-400), salt formation, or nanoformulation. Stability under physiological pH is assessed using accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Lyophilization may enhance shelf-life for sensitive derivatives .

Q. How do structural modifications at the piperazine or benzonitrile moieties influence pharmacokinetic properties?

Adding hydrophilic groups (e.g., hydroxyl or sulfonamide) to the piperazine ring improves aqueous solubility but may reduce blood-brain barrier penetration. Introducing electron-withdrawing groups (e.g., -CF₃) on the benzonitrile enhances metabolic stability, as shown in analogs with extended plasma half-lives .

Q. What advanced techniques validate target engagement in cellular assays?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding kinetics (KD, kon/koff). For intracellular targets, fluorescence polarization assays or CRISPR-engineered reporter cell lines (e.g., luciferase-based) provide real-time activity readouts .

Q. How can researchers design robust SAR studies to prioritize derivatives for preclinical testing?

A tiered approach is recommended:

- Step 1: Synthesize a focused library with systematic substitutions (e.g., varying alkyl chains or aromatic groups).

- Step 2: Screen for in vitro potency (IC50) and selectivity against off-targets (e.g., hERG channel).

- Step 3: Use molecular modeling (e.g., DFT calculations) to correlate electronic properties with activity .

Methodological Notes

- Synthesis Optimization: Use Schlenk techniques for moisture-sensitive reactions involving carbonyl chlorides .

- Crystallography: Low-temperature (100 K) X-ray diffraction minimizes thermal motion artifacts .

- Bioassays: Include positive controls (e.g., staurosporine for kinase inhibition) to validate assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.